molecular formula C23H16Cl2N6O3S B15040264 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15040264
M. Wt: 527.4 g/mol
InChI Key: YLNVUOZDTZOIGD-LGJNPRDNSA-N
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Description

This compound is a triazole-based acetohydrazide derivative featuring a 4-chloro-3-nitrophenyl hydrazone moiety and a 4-(4-chlorophenyl)-5-phenyl-1,2,4-triazole-3-sulfanyl group. Its molecular structure integrates multiple pharmacophoric elements:

  • Triazole-sulfanyl scaffold: The 1,2,4-triazole ring substituted with 4-chlorophenyl and phenyl groups enhances metabolic stability and hydrophobic interactions. The sulfanyl (-S-) linker improves solubility and flexibility .
  • Electron-withdrawing substituents: The 4-chloro and 3-nitro groups on the phenyl ring modulate electronic properties, influencing reactivity and binding affinity .

The compound’s synthesis typically involves condensation of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with 4-chloro-3-nitrobenzaldehyde under acidic conditions, followed by crystallization and spectroscopic validation (e.g., EI-MS, NMR) .

Properties

Molecular Formula

C23H16Cl2N6O3S

Molecular Weight

527.4 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H16Cl2N6O3S/c24-17-7-9-18(10-8-17)30-22(16-4-2-1-3-5-16)28-29-23(30)35-14-21(32)27-26-13-15-6-11-19(25)20(12-15)31(33)34/h1-13H,14H2,(H,27,32)/b26-13+

InChI Key

YLNVUOZDTZOIGD-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-Chlorophenyl)-5-Phenyl-4H-1,2,4-Triazole-3-Thiol Intermediate

The triazole-sulfanyl core is synthesized via cyclization and sulfur incorporation. A mixture of 4-chlorophenylhydrazine (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL) is refluxed for 6 hours to form the corresponding hydrazone. Subsequent treatment with carbon disulfide (12 mmol) and potassium hydroxide (15 mmol) in aqueous ethanol (1:1 v/v) under reflux for 8 hours yields 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. The product is isolated by acidification with HCl (1 M) and recrystallized from ethanol, achieving a 78% yield (m.p. 215–217°C).

Table 1: Reaction Conditions for Triazole-Thiol Synthesis

Reagent Quantity Solvent Temperature Time Yield
4-Chlorophenylhydrazine 10 mmol Ethanol Reflux 6 h 78%
Carbon disulfide 12 mmol Aqueous EtOH Reflux 8 h -

Preparation of 2-{[4-(4-Chlorophenyl)-5-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetohydrazide

The thiol intermediate (5 mmol) is dissolved in ethanol (30 mL) with potassium hydroxide (6 mmol). Ethyl chloroacetate (5.5 mmol) is added dropwise, and the mixture is refluxed for 3 hours to form the thioester. Hydrazine hydrate (15 mmol) is then introduced, and refluxing continues for 4 hours to yield the acetohydrazide derivative. The product is filtered and recrystallized from ethanol/water (1:1), yielding 70% (m.p. 189–191°C).

Key Spectral Data :

  • IR (KBr) : 3180 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O), 650 cm⁻¹ (C–S).
  • ¹H NMR (DMSO-d₆) : δ 4.25 (s, 2H, SCH₂), 7.35–8.10 (m, 9H, Ar–H), 10.15 (s, 1H, NH).

Condensation with 4-Chloro-3-Nitrobenzaldehyde

A solution of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (3 mmol) and 4-chloro-3-nitrobenzaldehyde (3.3 mmol) in dioxane (20 mL) is refluxed for 6 hours with glacial acetic acid (1 mL) as a catalyst. The reaction mixture is cooled, poured into ice water, and the precipitate is collected. Recrystallization from chloroform affords the title compound as yellow crystals (65% yield, m.p. 242–245°C).

Table 2: Optimization of Condensation Reaction

Parameter Condition 1 Condition 2 Optimal Condition
Solvent Ethanol Dioxane Dioxane
Catalyst None Acetic acid Acetic acid
Reaction Time 8 h 6 h 6 h
Yield 55% 65% 65%

Spectroscopic Characterization and Validation

IR Analysis :

  • Peaks at 3188 cm⁻¹ (N–H), 1670 cm⁻¹ (C=O), 1608 cm⁻¹ (C=N), and 1529 cm⁻¹ (NO₂) confirm hydrazone and nitro group incorporation.

¹H NMR (DMSO-d₆) :

  • δ 11.50 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.20–8.30 (m, 12H, Ar–H), 4.95 (s, 2H, SCH₂).

¹³C NMR :

  • Signals at 167.5 ppm (C=O), 158.2 ppm (C=N), and 148.1 ppm (NO₂) align with expected electronic environments.

Purity and Crystallographic Data

X-ray diffraction of a single crystal (recrystallized from chloroform) reveals monoclinic symmetry with space group P2₁/c. The nitro group exhibits positional disorder, a common feature in nitroaromatic crystals. The dihedral angle between the triazole and benzene rings is 7.66°, indicating minimal steric hindrance.

Discussion of Synthetic Challenges and Alternatives

  • Byproduct Formation : Prolonged refluxing (>8 h) leads to hydrolysis of the sulfanyl group, reducing yield. Optimal reaction time is 6 hours.
  • Solvent Effects : Ethanol offers slower reaction kinetics compared to dioxane, which enhances electrophilicity of the aldehyde.
  • Catalyst Screening : Substituting acetic acid with p-toluenesulfonic acid (p-TsOH) showed no significant yield improvement, justifying the use of milder conditions.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-withdrawing groups (EWGs) : The target compound’s 3-nitro and 4-chloro substituents increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites compared to analogs with methyl or methoxy groups .

Bioactivity Trends

  • Antimicrobial activity : The target compound’s dual chloro and nitro groups correlate with higher Gram-positive bacterial inhibition (MIC ~8 µg/mL) versus the methylphenyl analog (MIC ~32 µg/mL) .

Structural Validation and Computational Insights

  • Crystallographic data : The trimethoxyphenyl analog was resolved via SHELX-refined X-ray diffraction (R factor = 0.051), confirming planarity of the triazole-hydrazone system .
  • Molecular similarity metrics : Tanimoto coefficients (0.65–0.78) indicate moderate similarity between the target compound and analogs, with divergence driven by substituent electronegativity .

Biological Activity

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound features a hydrazide backbone with a triazole moiety, which is known for its diverse biological activities. The presence of chloro and nitro groups may influence its reactivity and biological interactions.

Biological Activity Overview

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains. Studies indicate that derivatives of triazoles exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
    • A structure–activity relationship (SAR) analysis suggests that modifications in the triazole ring can enhance antimicrobial efficacy .
  • Anticancer Properties :
    • The compound has been evaluated for cytotoxicity against various cancer cell lines. Research indicates that triazole derivatives can inhibit the proliferation of cancer cells, with some compounds exhibiting IC50 values in the low micromolar range .
    • Specifically, triazole-containing compounds have been linked to apoptosis induction in cancer cells, suggesting a potential mechanism for their anticancer effects .
  • Antifungal Activity :
    • Compounds with similar structural features have been reported to possess antifungal properties against drug-resistant strains of Candida, indicating a broad-spectrum activity that could be exploited in therapeutic applications .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazole derivatives often inhibit key enzymes involved in fungal cell wall synthesis and bacterial cell division.
  • DNA Interaction : Some studies suggest that these compounds may interact with DNA or RNA synthesis pathways, leading to cell cycle arrest in cancer cells.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant antibacterial activity against MRSA with MIC values as low as 2 µg/mL.
Study 2 Reported cytotoxic effects on cervical and bladder cancer cell lines with IC50 values ranging from 0.24 to 1.96 µM.
Study 3 Highlighted the potential of triazole derivatives in inducing apoptosis in various cancer cell lines.

Q & A

Q. What are the optimal synthetic pathways for preparing N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide?

  • Methodological Answer : The compound can be synthesized via condensation reactions between hydrazide derivatives and substituted benzaldehydes. For example, a related triazole derivative was synthesized by refluxing 4-nitrobenzohydrazide with N-(4-chlorophenyl)benzimidoyl chloride in N,N-dimethylacetamide for 5 hours, followed by column chromatography purification (cyclohexane-ethyl acetate eluent) and slow crystallization to achieve a 57% yield . Key factors include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios, and controlled cooling rates to improve crystallinity.

Q. How can the compound be characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • FT-IR : Identify the C=N stretch (1600–1650 cm⁻¹) from the hydrazone moiety and S–C=S vibrations (650–750 cm⁻¹) from the triazole-thioether group.
  • NMR : ¹H NMR can confirm the (E)-configuration via coupling constants (J ≈ 12–16 Hz for trans-alkene protons). Aromatic protons from the 4-chloro-3-nitrophenyl group appear as distinct doublets in δ 7.5–8.5 ppm .
  • X-ray Crystallography : Refinement with geometric constraints (e.g., C–H distances = 0.93 Å for aromatic H) and Uiso parameters ensures accurate structural resolution .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s bioactivity and binding interactions?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cannabinoid receptors or enzymes). Docking scores (binding energies < -7 kcal/mol suggest strong affinity) and hydrogen-bonding patterns (e.g., between the hydrazone N–H and active-site residues) guide SAR studies .
  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for electrophilic substitution .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

  • Methodological Answer :
  • Variable-Temperature NMR : Detect dynamic processes (e.g., hindered rotation around the C=N bond) by observing coalescence of split peaks at elevated temperatures.
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOESY correlations between the triazole sulfur and adjacent protons confirm spatial proximity .
  • Comparative Analysis : Cross-reference with structurally analogous compounds, such as 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine, to validate assignments .

Q. What strategies improve the compound’s synthetic yield and purity in multi-step reactions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For example, a flow-chemistry approach improved diazomethane derivatives’ yields by 20% via precise parameter control .
  • Purification : Use gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) to separate byproducts. Recrystallization from ethanol or ethyl acetate enhances purity .

Data-Driven Analysis

Q. How do structural modifications (e.g., substituent variations on the triazole ring) influence biological activity?

  • Methodological Answer :
  • SAR Studies : Compare analogues like 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole. The 4-chlorophenyl group enhances lipophilicity (logP ≈ 3.5), improving membrane permeability, while nitro groups increase electrophilicity for covalent binding .
  • In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus), where EC₅₀ values < 10 µM indicate potency .

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